Technical Monograph: N-(2-Furylmethyl)-3-methoxypropan-1-amine
Technical Monograph: N-(2-Furylmethyl)-3-methoxypropan-1-amine
Content Type: Technical Guide & Synthetic Protocol Subject: Chemical Structure, Synthesis, and Pharmacophore Analysis CAS Registry Number: 932267-74-8[1]
Executive Summary
N-(2-Furylmethyl)-3-methoxypropan-1-amine is a secondary amine intermediate utilized primarily as a heterocycle-aliphatic scaffold in medicinal chemistry.[2] It serves as a critical building block for introducing the furfuryl moiety—a classical bioisostere for phenyl and heteroaryl rings—into larger pharmacophores.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol via reductive amination, and a critical assessment of its metabolic liabilities (structural alerts) in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The molecule consists of an electron-rich furan ring linked via a methylene bridge to a secondary amine, which is further substituted by a propyl ether chain. This architecture balances lipophilicity (furan) with polar solubility (ether/amine).
Structural Anatomy
-
Furan Ring: Aromatic, electron-rich, acid-sensitive. Acts as a hydrogen bond acceptor.
-
Secondary Amine (
): The reactive center (nucleophile) with a pKa 9.3–9.6. It serves as the primary handle for further functionalization (e.g., amide coupling, sulfonylation). -
Methoxypropyl Chain: Provides flexibility and amphiphilicity, improving solubility profiles compared to purely alkyl chains.
Key Properties Table
| Property | Value / Description | Note |
| Formula | ||
| Molecular Weight | 169.22 g/mol | Fragment-like size (<300 Da) |
| Appearance | Pale yellow to amber oil | Darkens upon oxidation |
| pKa (Calc) | ~9.4 (Conjugate Acid) | Typical for |
| LogP (Calc) | 1.1 – 1.3 | Favorable for CNS penetration |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 3 (Furan O, Ether O, Amine N) |
Synthetic Methodology: Reductive Amination
Method Selection: The most robust route for synthesizing N-(2-Furylmethyl)-3-methoxypropan-1-amine is the Abdel-Magid Reductive Amination [1]. This method is preferred over catalytic hydrogenation (e.g., Raney Ni) for lab-scale synthesis because it avoids high-pressure equipment and minimizes furan ring reduction.
Reaction Logic
The synthesis involves the condensation of Furfural (2-furaldehyde) with 3-methoxypropylamine to form an imine (Schiff base), which is selectively reduced in situ by Sodium Triacetoxyborohydride (STAB).
Visualized Pathway (DOT)
Figure 1: Stepwise reductive amination pathway. The imine formation is equilibrium-driven, while the STAB reduction is irreversible.
Validated Protocol
Scale: 10 mmol Reagents:
-
Furfural (0.96 g, 10 mmol)
-
3-Methoxypropylamine (0.98 g, 11 mmol, 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (3.0 g, 14 mmol, 1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Acetic Acid (AcOH) (1 equiv - optional, accelerates imine formation)
Step-by-Step Procedure:
-
Imine Formation: In a dry 50 mL round-bottom flask under Nitrogen (
), dissolve Furfural (1.0 equiv) in DCE (30 mL). Add 3-Methoxypropylamine (1.1 equiv).-
Expert Insight: If using a ketone instead of an aldehyde, add 1.0 equiv of Acetic Acid here to catalyze imine formation. For furfural, this is often unnecessary but harmless.
-
Stir at room temperature (RT) for 30–60 minutes.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 5 minutes.
-
Safety Note: STAB evolves acetic acid but no hydrogen gas, making it safer than
. However, portion-wise addition prevents localized exotherms.
-
-
Reaction: Remove the ice bath and stir at RT for 3–12 hours. Monitor via TLC (System: 10% MeOH in DCM).
-
Staining: Furan derivatives stain dark purple/black with Vanillin or p-Anisaldehyde stain.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(20 mL). Stir vigorously for 15 minutes to neutralize acetoxyboron complexes. -
Extract with DCM (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0
5% MeOH in DCM with 1% ).
Structural Alerts & Metabolic Stability (Drug Discovery Context)
While the furan ring is a common bioisostere, it presents a significant metabolic liability known as the "Furan Alert." Researchers must assess this risk early in the lead optimization phase.
Mechanism of Bioactivation
Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial (an enal). This intermediate is a potent electrophile that can form covalent adducts with proteins (hepatotoxicity) or DNA (genotoxicity) [2].
Metabolic Pathway Diagram (DOT)
Figure 2: Metabolic bioactivation pathway of the furan ring. The competition between Glutathione (GSH) trapping and protein binding determines toxicity.
Mitigation Strategies
-
Substitution: Blocking the 5-position of the furan ring (e.g., with a methyl or chlorine group) can sterically or electronically hinder CYP oxidation.
-
Replacement: If metabolic stability is poor (
is high), consider replacing the furan with a thiophene, oxazole, or phenyl ring.
Analytical Characterization
Expected spectral data for validation:
-
1H NMR (400 MHz, CDCl3):
- 7.35 (d, 1H, Furan-H5)
- 6.30 (dd, 1H, Furan-H4)
- 6.18 (d, 1H, Furan-H3)
-
3.78 (s, 2H,
-Furan) -
3.42 (t, 2H,
) -
3.32 (s, 3H,
) -
2.68 (t, 2H,
-Propyl) -
1.75 (quint, 2H,
) -
1.5–2.0 (br s, 1H,
)
-
Mass Spectrometry (ESI+):
Handling and Stability
-
Oxidation: Furans are sensitive to atmospheric oxygen over time, leading to ring opening and polymerization (darkening). Store under Argon at -20°C.
-
Acid Sensitivity: Strong mineral acids can cause furan ring degradation (resinification). Maintain pH > 4 during workup.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[6][7] The Journal of Organic Chemistry. [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]
-
ChemWhat.[1] (n.d.). N-(2-furylmethyl)-3-methoxypropan-1-amine CAS#: 932267-74-8.[1] ChemWhat Database. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. comptox.epa.gov [comptox.epa.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. interchim.fr [interchim.fr]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
